molecular formula C11H22O2Si B3046527 Cyclopentanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 125549-11-3

Cyclopentanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No. B3046527
CAS RN: 125549-11-3
M. Wt: 214.38 g/mol
InChI Key: CNZBOSOGGZNLIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a useful research compound. Its molecular formula is C11H22O2Si and its molecular weight is 214.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopentanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

125549-11-3

Molecular Formula

C11H22O2Si

Molecular Weight

214.38 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-one

InChI

InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h10H,6-8H2,1-5H3

InChI Key

CNZBOSOGGZNLIG-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OC1CCC(=O)C1

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(=O)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium wire (1% Na) (68 mg, 9.7 mg-atom) was added in 0.3-cm pieces to a stirred, cooled (0° C. internal) solution of 4,4′-di-t-butylbiphenyl (2.66 g, 10.0 mmol) and 5 mg of 2,2′-bipyridyl in 20 mL of dry tetrahydrofuran (THF) under argon. The mixture was titrated to a red endpoint with n-BuLi (2.5 M in hexane, 0.12 mL) and stirred for 15 hours to form a deep blue-green solution of lithium 4,4′-di-t-butylbiphenyl. The solution was cooled to −45° C. (internal), and a solution of (R)-1-(3-chloro-1-cyclohexyl)propyl(1-ethoxyethyl)ether (1.12 g, 4.5 mmol) in 9.0 mL of dry hexane was added dropwise. After 5 minutes, a solution of 0.25 M lithium (2-thienyl)cyanocuprate in THF (20 mL) was added dropwise. After 10 minutes, a solution of (R)-2-((diethylamino)methyl)-4-(t-butyldimethylsiloxy)-2-cyclopentenone (1.12 g, 3.77 mmol) in 20 mL of dry THF was added dropwise. The solution was allowed to warm to −20° C. and was quenched into a rapidly stirred mixture of diethyl ether and saturated aqueous NH4Cl. After four hours, the layers were separated and the aqueous solution was extracted with ethyl acetate. The combined organic solutions were dried (MgSO4), filtered and concentrated and the crude product was purified by chromatography on silica to give 0.95 g (57.5%) of (3R,4R)-2-methylene-3-[(3′R)-3′-(1-ethoxy)ethoxy)-3′-cyclohexyl-1′-propyl]-4-(t-butyldimethylsiloxy)cyclopentan-1-one. NMR (CDCl3) δ0.06 (s, 3H), 0.08 (s, 3H), 0.87 (s, 9H), 0.8-1.9 (m, 15H), 1.17 and 1.20 (2 overlapping t, J=7, 3H), 1.29 and 1.30 (2 overlapping d, J=5.3, 3H), 2.30 (A of ABX, Jab=18.0, Jax=4.6, 1H), 2.62 (B of ABX, Jab=17.8, Jbx=5.8, 1H), 2.65 (br s, 1H), 3.30 (br q, J=4, 1H), 3.55 (m, J=6, 2H), 4.12 (pent, J=5.2, 1H), 4.68 (2 overlapping q, J=5.2, 1H), 5.29, 5.32 (both s, 2:3 ratio, total 1H), 6.08 (s, 1H).
Name
(R)-1-(3-chloro-1-cyclohexyl)propyl(1-ethoxyethyl)ether
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
[Compound]
Name
lithium (2-thienyl)cyanocuprate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.12 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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